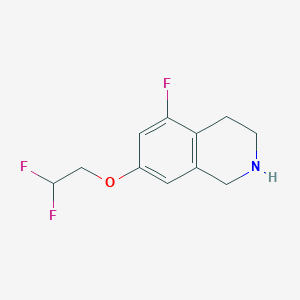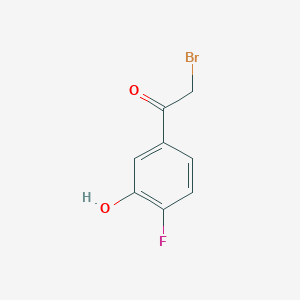
2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one typically involves the bromination of 4-fluoro-3-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of 2-bromo-1-(4-fluoro-3-oxophenyl)ethan-1-one.
Reduction: Formation of 2-bromo-1-(4-fluoro-3-hydroxyphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
Comparison:
- 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and biological activity.
- 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one has a different substitution pattern, which may result in different chemical and biological properties .
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one lacks the hydroxyl group, which can significantly alter its reactivity and potential applications .
- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one does not have the fluorine atom, which can affect its electronic properties and interactions with biological targets .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2-bromo-1-(4-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,11H,4H2 |
InChI Key |
XKYNUWXCDDWJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




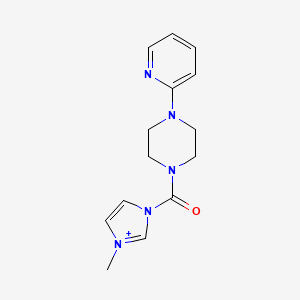
![2-Oxaspiro[4.4]nonan-6-ol](/img/structure/B12993691.png)
![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)


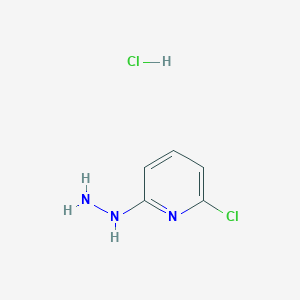
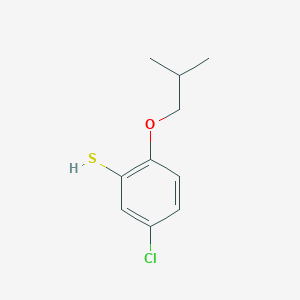


![Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12993753.png)
